(4-Fluoro-3-methylphenyl)methanethiol
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Overview
Description
(4-Fluoro-3-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9FS It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylphenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzyl chloride with sodium hydrosulfide. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenol: Similar structure but with a hydroxyl group instead of a methanethiol group.
4-Fluoro-3-methylbenzyl chloride: Precursor in the synthesis of (4-Fluoro-3-methylphenyl)methanethiol.
4-Fluoro-3-methylbenzoic acid: Another related compound with a carboxylic acid group
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9FS |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4-fluoro-3-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9FS/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 |
InChI Key |
AGAXBHOIISLKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS)F |
Origin of Product |
United States |
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